molecular formula C30H52N8O9 B12524669 L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- CAS No. 741268-60-0

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl-

Cat. No.: B12524669
CAS No.: 741268-60-0
M. Wt: 668.8 g/mol
InChI Key: KIZCPUMFPWSHBS-BVGIUOQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. Each amino acid in the sequence contributes to the compound’s unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers to ensure precision and efficiency. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as proline and leucine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various alkylating agents and acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline, while reduction can yield free thiol groups.

Scientific Research Applications

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Valine, L-leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-
  • L-Valine, N-glycyl-
  • L-Valine, L-leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-

Uniqueness

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence

Properties

CAS No.

741268-60-0

Molecular Formula

C30H52N8O9

Molecular Weight

668.8 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H52N8O9/c1-7-18(6)25(31)29(45)34-14-22(40)36-19(11-16(2)3)27(43)35-15-24(42)38-10-8-9-20(38)28(44)33-12-21(39)32-13-23(41)37-26(17(4)5)30(46)47/h16-20,25-26H,7-15,31H2,1-6H3,(H,32,39)(H,33,44)(H,34,45)(H,35,43)(H,36,40)(H,37,41)(H,46,47)/t18-,19-,20-,25-,26-/m0/s1

InChI Key

KIZCPUMFPWSHBS-BVGIUOQCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.